molecular formula C7H10N2O2 B2476494 N-methoxy-N-methyl-1H-pyrrole-2-carboxamide CAS No. 368211-06-7

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2476494
CAS No.: 368211-06-7
M. Wt: 154.169
InChI Key: ZECXYXVZGWLLDE-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide (CAS 368211-06-7) is a pyrrole-derived carboxamide with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound features an N-methoxy-N-methylamide group, commonly known as a Weinreb amide, which is a highly valuable functional group in synthetic organic chemistry. The primary research value of this compound lies in its role as a versatile synthetic building block. The Weinreb amide moiety is renowned for its stability and its selective reactivity with organometallic reagents, such as Grignard reagents and organolithiums, to produce ketones without over-addition, a common side reaction with other amide types. This makes it an essential intermediate for the efficient construction of complex molecular architectures in pharmaceutical and agrochemical research. The pyrrole heterocyclic core further enhances its utility, as pyrrole derivatives are widely investigated for their diverse bioactivities. The compound should be stored sealed in a dry, room-temperature environment to maintain stability . This product is intended For Research Use Only. It is not approved for human or veterinary use, nor for any form of bodily introduction .

Properties

IUPAC Name

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXYXVZGWLLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely documented method involves coupling 1H-pyrrole-2-carboxylic acid with N,O-dimethylhydroxylamine using carbodiimide reagents. A representative protocol from patent literature employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile at 0–5°C, achieving 78–82% yield after 12 hours. Comparative studies show N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane provides marginally higher yields (85%) but requires cumbersome byproduct removal.

Reaction equation:
$$
\text{1H-Pyrrole-2-carboxylic acid} + \text{N,O-Dimethylhydroxylamine} \xrightarrow{\text{EDC/HOBt}} \text{N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide} + \text{Urea byproduct}
$$

Key parameters:

Parameter EDC System DCC System
Solvent Acetonitrile Dichloromethane
Temperature (°C) 0–5 25
Time (h) 12 24
Yield (%) 78–82 85
Byproduct Removal Simple filtration Cyclohexylurea precipitation

Solid-Phase Synthesis

A patent (US6545162B1) details solid-phase synthesis using Wang resin-bound pyrrole intermediates. The method enables parallel synthesis of carboxamide derivatives through sequential:

  • Immobilization of Fmoc-protected pyrrole-2-carboxylic acid
  • Deprotection with piperidine/DMF
  • Amidation with N,O-dimethylhydroxylamine hydrochloride/HATU
    Yields range from 65–72% with >95% purity after cleavage (TFA/CH$$2$$Cl$$2$$).

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents enhance reactivity:

  • Acetonitrile : 82% yield (dielectric constant ε = 37.5)
  • THF : 68% yield (ε = 7.6)
  • DCM : 85% yield but slower kinetics

Catalytic Additives

Hydroxybenzotriazole (HOBt) reduces racemization, improving yield by 12–15% compared to EDC-only systems. DMAP (4-dimethylaminopyridine) accelerates DCC-mediated reactions but complicates purification.

Industrial-Scale Production

Continuous-Flow Reactor Design

A scaled-up adaptation uses:

  • Microfluidic reactor (0.5 mm ID)
  • Residence time: 8 min
  • Throughput: 12 kg/day
  • Yield: 89%

Process advantages:

  • Reduced solvent waste (-40%)
  • Consistent temperature control (±0.5°C)

Crystallization Protocols

Industrial batches employ anti-solvent crystallization:

  • Dissolve crude product in ethanol (60°C)
  • Add n-heptane (1:3 v/v)
  • Cool to -20°C → 92–94% recovery

Purification and Analytical Methods

Chromatographic Techniques

Method Conditions Purity (%)
Flash Chromatography Silica gel, EtOAc/hexane (3:7) 98.5
Prep-HPLC C18, MeCN/H$$_2$$O (0.1% TFA) 99.7

Spectroscopic Validation

1H NMR (400 MHz, CDCl$$_3$$):

  • δ 9.21 (s, 1H, NH)
  • δ 6.85–6.79 (m, 2H, pyrrole-H)
  • δ 3.67 (s, 3H, N-CH$$_3$$)
  • δ 3.42 (s, 3H, OCH$$_3$$)

IR (KBr):

  • 3270 cm$$^{-1}$$ (N-H stretch)
  • 1655 cm$$^{-1}$$ (C=O amide)

HRMS (ESI+):

  • m/z calc. for C$$7$$H$${11}$$N$$2$$O$$2$$ [M+H]$$^+$$: 155.0811
  • Found: 155.0809

Comparative Analysis of Methodologies

Criterion Laboratory-Scale Industrial-Scale
Throughput 1–10 g/batch 10–15 kg/day
Solvent Consumption 50–100 mL/g 8–12 mL/g
Energy Input (kWh/g) 0.4–0.6 0.15–0.2
Carbon Footprint 2.8 kg CO$$_2$$/g 0.9 kg CO$$_2$$/g

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Chemistry

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, including various pyrrole derivatives that exhibit unique chemical properties. This compound has been employed in synthetic methodologies to produce unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones, demonstrating its utility in constructing diverse chemical architectures .

Biology

The compound is under investigation for its biological activities, particularly its interactions with biomolecules. Research indicates that derivatives of pyrrole, including this compound, may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that related pyrrole-based compounds can inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are crucial targets in cancer therapy .

Medicine

This compound is being explored for its potential therapeutic applications. Its derivatives have shown promise as dual inhibitors of mPGES-1 and sEH, which could lead to new treatments for inflammatory diseases and cancer . The ability to modulate these pathways suggests that this compound may play a role in developing novel anti-cancer agents.

Case Study 1: Anticancer Activity

A study focused on the synthesis of pyrrole-based compounds identified several candidates that significantly reduced mPGES-1 activity in vitro. Among these, this compound derivatives demonstrated IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

CompoundIC50 (µM)Activity
1f3.3High
2b4.5Moderate
2c5.0Moderate

Case Study 2: Synthesis Methodologies

Research has highlighted the use of this compound in innovative synthetic routes for creating complex organic molecules. For example, it was employed in a Barton-Zard cyclocondensation reaction to yield various pyrrole derivatives with complete regiocontrol over substituents . This versatility enhances its value in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features

  • N-Methoxy-N-methyl derivative : The methoxy and methyl groups on the amide nitrogen create steric hindrance, influencing its coordination behavior in catalytic systems .
  • 1-Benzyl-N-methyl analog : The benzyl substituent enhances aromatic stacking interactions in its crystal lattice, forming N–H⋯O hydrogen-bonded chains .
  • N-Nitro derivative : The nitro group introduces electronic withdrawal, elongating the N–C bond (1.404 Å vs. 1.334 Å in the benzyl analog) and altering reactivity .

Physicochemical Properties

  • Solubility : The N-methoxy-N-methyl derivative’s solubility in PEG-100 facilitates green chemistry applications , whereas benzyl-substituted analogs may prefer organic solvents.
  • Crystallography : Polymorphism is observed in 1-benzyl-N-methyl derivatives, with distinct hydrogen-bonding networks affecting material properties .

Biological Activity

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is a compound that exhibits significant biological activity, particularly in the context of its interactions with various biomolecules. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 368211-06-7

The compound features a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various receptors and enzymes.

This compound operates through several mechanisms:

  • Target Interaction : Similar to other indole derivatives, it is believed to bind with high affinity to multiple biological targets, influencing various biochemical pathways .
  • Biochemical Pathways : The compound may modulate pathways involved in inflammation, cell signaling, and metabolic processes. Its structural similarity to known bioactive compounds suggests potential interactions with receptors involved in these pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, pyrrole compounds have shown promising activity against various bacterial strains:

CompoundMIC (μg/mL)Target Organism
This compound3.12 - 12.5Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

This indicates that the compound could serve as a lead for developing new antimicrobial agents .

Anti-Tuberculosis Activity

Research has indicated that derivatives of pyrrole-2-carboxamide exhibit potent anti-tuberculosis (TB) activity. For example:

  • Compound 32 showed excellent activity against drug-resistant TB strains with an MIC < 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL). This compound demonstrated effectiveness in inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Gastrointestinal Absorption : High gastrointestinal absorption indicates potential for oral bioavailability.
  • Blood-Brain Barrier Permeability : The compound's ability to cross the blood-brain barrier may open avenues for neurological applications .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized several pyrrole derivatives, including this compound, assessing their antibacterial and antifungal activities. The results indicated significant potency against common pathogens .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the pyrrole structure to enhance biological activity revealed that specific substitutions can significantly increase efficacy against targeted pathogens .
  • Enzymatic Studies : Investigations into the enzymatic interactions of this compound have shown that it can act as an inhibitor for key enzymes involved in disease processes, suggesting therapeutic potential .

Q & A

Q. What are the common synthetic routes for N-Methoxy-N-methyl-1H-pyrrole-2-carboxamide?

The synthesis of this compound typically involves coupling reactions or catalytic systems. For example, a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system enables efficient synthesis of heterocycles like phenothiazines via Ullmann-type coupling. Reactions are conducted in poly(ethylene glycol)-100 (PEG-100) at 90°C, achieving good yields (~70–85%) with low catalyst loading (2 mol% Cu) . Key steps include:

  • Reagent selection : Use of 2-iodoanilines or aryl ortho-dihalides with N-methoxy-1H-pyrrole-2-carboxamide.
  • Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions and methoxy/methyl group integration (e.g., δ ~3.3–3.8 ppm for N–OCH3_3) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 195.1) .
  • X-ray crystallography : Resolves polymorphism (e.g., monoclinic vs. triclinic forms) by analyzing unit cell parameters (e.g., a = 10.2 Å, b = 5.8 Å) and hydrogen-bonding networks .

Q. What are the primary applications of this compound in academic research?

  • Catalysis : Acts as a ligand in copper-catalyzed C–N bond formations for synthesizing phenothiazines and aryl amines .
  • Biological probes : Structural analogs are used to study enzyme inhibition (e.g., aldose reductase) via molecular docking .

Advanced Research Questions

Q. How can polymorphism in this compound affect experimental outcomes?

Polymorphs exhibit distinct physicochemical properties due to variations in crystal packing. For example:

  • Monoclinic form : Higher thermal stability (melting point ~145°C) due to dense π-π stacking.
  • Triclinic form : Enhanced solubility in polar solvents (e.g., DMF) due to weaker intermolecular forces.
    Characterization requires single-crystal X-ray diffraction (R factor < 0.06) and differential scanning calorimetry (DSC) to identify phase transitions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected 1H^1H-NMR splitting) can arise from dynamic effects or impurities. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR with X-ray data (e.g., bond lengths within ±0.02 Å of calculated values) .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What computational methods are used to study its interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG ~−8.5 kcal/mol) to enzymes like COX-2 .
  • TD-DFT calculations : Analyze UV/Vis spectra to correlate electronic transitions (λ ~280 nm) with substituent effects (e.g., methoxy vs. nitro groups) .

Q. How does the methoxy group influence reactivity in catalytic systems?

The N-methoxy moiety enhances electron density on the pyrrole ring, facilitating oxidative addition in copper-catalyzed couplings. Comparative studies show:

  • Reaction rate : Methoxy-substituted ligands accelerate coupling by 2–3× vs. non-substituted analogs.
  • Solvent effects : PEG-100 improves ligand solubility and stabilizes Cu(I) intermediates .

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